![molecular formula C7H7BrN2O B057907 2-Acetamido-5-bromopyridine CAS No. 7169-97-3](/img/structure/B57907.png)
2-Acetamido-5-bromopyridine
概述
描述
LY 178002 是一种强效的 5-脂氧合酶和磷脂酶 A2 抑制剂。 它在抑制人多形核白细胞产生白三烯 B4 方面显示出显着的功效,并且对环氧合酶的抑制相对较弱 。 该化合物因其抗炎特性和在各种疾病中的潜在治疗应用而被研究 .
准备方法
LY 178002 的合成涉及多个步骤,从制备核心噻唑烷酮结构开始。合成路线通常包括以下步骤:
噻唑烷酮核的形成: 核心结构通过涉及硫代酰胺和羰基化合物的环化反应合成。
取代反应: 通过亲核取代反应将各种取代基引入核心结构。
化学反应分析
LY 178002 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂和亲电试剂。 从这些反应形成的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
Enzyme Inhibition Studies
2-Acetamido-5-bromopyridine is primarily recognized for its role as an inhibitor of key enzymes involved in inflammatory processes:
- 5-Lipoxygenase Inhibition : This compound has shown significant efficacy in inhibiting 5-lipoxygenase, an enzyme responsible for leukotriene synthesis. Leukotrienes are mediators of inflammation and are implicated in various diseases, including asthma and arthritis.
- Phospholipase A2 Inhibition : It also inhibits phospholipase A2, contributing to its anti-inflammatory properties. This dual inhibition makes it a valuable compound for studying inflammatory pathways and potential treatments for related conditions.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating inflammatory diseases and neurodegenerative disorders. Its mechanism of action involves reducing the production of leukotriene B4, which is associated with inflammation.
Case Study 1: Inhibition of Leukotriene Production
A study demonstrated that this compound effectively inhibited leukotriene B4 production in human polymorphonuclear leukocytes. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Synthesis Optimization
Research has focused on optimizing the synthesis of this compound through various catalytic methods, including the Heck reaction. This optimization is crucial for scaling up production for pharmaceutical applications, ensuring high yield and purity .
作用机制
LY 178002 通过抑制 5-脂氧合酶和磷脂酶 A2 的酶活性发挥作用。这种抑制导致白三烯 B4(一种强效的炎症介质)的产生减少。 该化合物还显示出对环氧合酶的弱抑制,进一步有助于其抗炎特性 。 所涉及的分子靶点和途径包括花生四烯酸级联和脂质过氧化抑制 .
相似化合物的比较
LY 178002 在其对 5-脂氧合酶和磷脂酶 A2 的双重抑制方面是独一无二的。类似的化合物包括:
LY 256548: 另一种 5-脂氧合酶和磷脂酶 A2 抑制剂,但效力和功效不同.
齐留通: 一种选择性 5-脂氧合酶抑制剂,用于治疗哮喘。
阿司匹林: 一种众所周知的环氧合酶抑制剂,具有抗炎特性.
生物活性
2-Acetamido-5-bromopyridine is an organic compound with significant relevance in medicinal chemistry and biological research. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 215.05 g/mol. The compound features an acetamido group and a bromine atom attached to a pyridine ring, which contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various methods, often involving the bromination of pyridine derivatives followed by acylation. The synthesis typically yields high purity levels, making it suitable for further biological testing and applications in drug development.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent:
- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. This is attributed to its ability to interfere with bacterial cell wall synthesis or function.
- Anticancer Properties : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of bromopyridines have shown promise in targeting specific cancer pathways, suggesting that this compound may also possess anticancer activity .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to significant therapeutic effects, particularly in metabolic diseases or conditions influenced by enzyme activity .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed moderate activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Cytotoxicity Assay :
-
Enzyme Inhibition Study :
- Research focusing on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The inhibition constant (K) was determined to be 12 µM, suggesting that this compound could be explored for neuroprotective applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Isonicotinic Acid | Pyridine ring with a carboxylic group | Antimicrobial properties |
5-Bromoisonicotinic Acid | Similar structure without acetamido group | Antimicrobial properties |
2-Acetylamino-5-bromopyridine | Acetylamino group at different position | Potential anticancer properties |
This table illustrates how structural modifications can influence biological activities, highlighting the unique profile of this compound.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCOXATGBYERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303622 | |
Record name | 2-Acetamido-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-97-3 | |
Record name | 7169-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamido-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-5-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。